molecular formula C10H10N2O3 B12826427 7-Methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid

7-Methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid

Cat. No.: B12826427
M. Wt: 206.20 g/mol
InChI Key: HWNHSNKGJRRNDU-UHFFFAOYSA-N
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Description

7-Methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a pyrrolo[2,3-c]pyridine core structure, which is known for its versatility in drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-iodo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine with suitable reagents can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common.

    Substitution: Halogenating agents or nucleophiles can be employed under appropriate conditions.

Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

7-Methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting cellular pathways. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and migration .

Comparison with Similar Compounds

Uniqueness: 7-Methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methoxy and carboxylic acid groups contribute to its distinct reactivity and potential therapeutic applications.

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

7-methoxy-1-methylpyrrolo[2,3-c]pyridine-3-carboxylic acid

InChI

InChI=1S/C10H10N2O3/c1-12-5-7(10(13)14)6-3-4-11-9(15-2)8(6)12/h3-5H,1-2H3,(H,13,14)

InChI Key

HWNHSNKGJRRNDU-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C(=NC=C2)OC)C(=O)O

Origin of Product

United States

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